molecular formula C11H18ClN3O B10961764 4-chloro-1,5-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide

4-chloro-1,5-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10961764
M. Wt: 243.73 g/mol
InChI Key: KMKFCYWGMYBUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1,5-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,5-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amidation: The carboxylic acid group can be converted to the carboxamide using reagents like carbodiimides or by direct reaction with an amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

Industry

In the agricultural industry, pyrazole derivatives are often used as pesticides or herbicides due to their ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-chloropyrazole: Similar structure but lacks the carboxamide group.

    4-chloro-1,5-dimethylpyrazole: Similar structure but lacks the N-(2-methylbutan-2-yl) group.

    1,5-dimethyl-3-carboxamidepyrazole: Similar structure but lacks the chlorine atom.

Uniqueness

4-chloro-1,5-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, carboxamide group, and the N-(2-methylbutan-2-yl) group makes it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

IUPAC Name

4-chloro-1,5-dimethyl-N-(2-methylbutan-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H18ClN3O/c1-6-11(3,4)13-10(16)9-8(12)7(2)15(5)14-9/h6H2,1-5H3,(H,13,16)

InChI Key

KMKFCYWGMYBUTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=NN(C(=C1Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.